molecular formula C9H22N2 B6166293 [2-(aminomethyl)-2-ethylbutyl]dimethylamine CAS No. 1250130-03-0

[2-(aminomethyl)-2-ethylbutyl]dimethylamine

Cat. No.: B6166293
CAS No.: 1250130-03-0
M. Wt: 158.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(aminomethyl)-2-ethylbutyl]dimethylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of both primary and tertiary amine groups within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(aminomethyl)-2-ethylbutyl]dimethylamine can be achieved through several methods. One common approach involves the alkylation of dimethylamine with 2-(aminomethyl)-2-ethylbutyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Dimethylamine and 2-(aminomethyl)-2-ethylbutyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(aminomethyl)-2-ethylbutyl]dimethylamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: [2-(aminomethyl)-2-ethylbutyl]dimethylamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s amine groups make it a valuable intermediate in the synthesis of biologically active molecules, including potential drug candidates.

    Bioconjugation: It can be used to modify biomolecules, such as proteins and peptides, for various biomedical applications.

Industry:

    Materials Science: this compound is used in the production of polymers and resins, imparting specific properties to the final materials.

    Surfactants: It can be employed in the formulation of surfactants and detergents, enhancing their performance in cleaning and emulsification processes.

Mechanism of Action

The mechanism by which [2-(aminomethyl)-2-ethylbutyl]dimethylamine exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In drug development, it may interact with biological targets, such as enzymes or receptors, through its amine groups, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: [2-(aminomethyl)-2-ethylbutyl]dimethylamine is unique due to its combination of primary and tertiary amine groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and industrial processes, making it a valuable compound in various fields.

Properties

CAS No.

1250130-03-0

Molecular Formula

C9H22N2

Molecular Weight

158.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.